
7-Deaza-2',3'-dideoxyadenosine
Overview
Description
7-Deaza-2’,3’-dideoxyadenosine is a synthetic nucleoside analog that has garnered significant interest in the fields of chemistry, biology, and medicine. This compound is structurally similar to adenosine but lacks the 7-nitrogen atom in the purine ring, which is replaced by a carbon atom. This modification imparts unique properties to the compound, making it a valuable tool in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’,3’-dideoxyadenosine typically involves the modification of adenosine or its derivatives. One common method includes the use of 7-deazapurine intermediates, which are then subjected to glycosylation reactions to attach the deoxyribose sugar. The reaction conditions often involve the use of strong acids or bases, and the process may require protection and deprotection steps to ensure the selective formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 7-Deaza-2’,3’-dideoxyadenosine are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is typically purified using chromatographic techniques to achieve the desired level of purity for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: 7-Deaza-2’,3’-dideoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the purine ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels to ensure selectivity and efficiency .
Major Products: The major products formed from these reactions include various substituted derivatives of 7-Deaza-2’,3’-dideoxyadenosine, which can be further utilized in biochemical and pharmacological studies .
Scientific Research Applications
7-Deaza-2’,3’-dideoxyadenosine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-Deaza-2’,3’-dideoxyadenosine involves its incorporation into nucleic acids, where it acts as a chain terminator. This prevents the elongation of DNA or RNA strands, thereby inhibiting viral replication or cellular proliferation. The compound targets viral reverse transcriptase and cellular DNA polymerases, disrupting the normal function of these enzymes and leading to the termination of nucleic acid synthesis .
Comparison with Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the 2’ and 3’ hydroxyl groups, making it a potent inhibitor of viral replication.
7-Deaza-2’-deoxyadenosine: Similar to 7-Deaza-2’,3’-dideoxyadenosine but retains the 2’ hydroxyl group, affecting its biological activity.
8-Aza-7-deaza-2’,3’-dideoxyadenosine: Contains additional modifications that enhance its antiviral properties.
Uniqueness: 7-Deaza-2’,3’-dideoxyadenosine is unique due to the absence of the 7-nitrogen atom and the 2’ and 3’ hydroxyl groups. These structural modifications confer distinct chemical and biological properties, making it a valuable tool in various research applications. Its ability to act as a chain terminator and inhibit nucleic acid synthesis sets it apart from other nucleoside analogs .
Biological Activity
7-Deaza-2',3'-dideoxyadenosine (7DDAD) is a synthetic nucleoside analog that has gained significant attention for its biological activity, particularly in the context of antiviral and anticancer research. This article provides a comprehensive overview of its mechanisms of action, biochemical properties, and applications in scientific research.
Target and Mode of Action
The primary target of 7DDAD is the human immunodeficiency virus (HIV). It functions by inhibiting the replication of HIV, thereby reducing the viral load in infected individuals. The compound acts as a prodrug, which is converted to adenosine upon entering the cell. This conversion is crucial for its subsequent incorporation into the viral genome, leading to chain termination during DNA synthesis.
Biochemical Pathways
7DDAD primarily interferes with the replication of the HIV genome by inhibiting reverse transcriptase, an essential enzyme for retroviral replication. Its incorporation into DNA disrupts normal nucleotide sequences, which is critical for viral propagation.
Pharmacokinetics and Cellular Effects
Pharmacokinetics
After administration, 7DDAD is absorbed and distributed within cells via nucleoside transporters. Once inside, it is metabolized and incorporated into cellular DNA, where it exhibits its antiviral effects. The compound's stability under standard conditions allows for effective long-term use in laboratory settings .
Cellular Effects
In vitro studies have demonstrated that 7DDAD effectively inhibits HIV replication in various cell types. This inhibition leads to a significant reduction in viral load and slows disease progression in infected cells. Its effects are dose-dependent; therapeutic doses have shown efficacy without causing significant toxicity to host cells.
Comparative Analysis with Similar Compounds
To understand the unique properties of 7DDAD, it is essential to compare it with related nucleoside analogs:
Compound | Key Features | Biological Activity |
---|---|---|
2',3'-Dideoxyadenosine | Lacks 2’ and 3’ hydroxyl groups | Potent inhibitor of viral replication |
7-Deaza-2'-deoxyadenosine | Retains 2’ hydroxyl group | Similar mechanism but different potency |
8-Aza-7-deaza-2',3'-dideoxyadenosine | Enhanced antiviral properties due to structural modifications | Increased effectiveness against HIV |
The structural modifications in 7DDAD confer distinct chemical properties that enhance its role as a chain terminator during DNA synthesis, differentiating it from other nucleoside analogs .
Research Applications
7DDAD has diverse applications across various fields:
- Chemistry : Utilized as a building block in synthesizing modified nucleic acids and oligonucleotides.
- Biology : Employed in studying DNA-RNA interactions and developing molecular probes.
- Medicine : Investigated for its potential as an antiviral agent against HIV and as an anticancer compound due to its ability to induce apoptosis in cancer cells .
- Industry : Used in pharmaceutical applications for developing new antiviral therapies.
Case Studies
Several studies have highlighted the efficacy of 7DDAD:
- Antiviral Efficacy Against HIV : In a controlled laboratory setting, researchers found that treatment with 7DDAD significantly reduced HIV replication rates compared to untreated controls. The study indicated that higher concentrations led to greater inhibition of viral load without cytotoxic effects on host cells .
- Potential Anticancer Applications : In animal models, 7DDAD demonstrated tumor growth inhibition alongside reduced toxicity profiles compared to traditional chemotherapeutics. The mechanism involves inducing apoptosis through DNA damage pathways activated by the incorporation of the compound into rapidly dividing cancer cells .
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 7-Deaza-2',3'-dideoxyadenosine in laboratory settings?
- Methodological Answer : Researchers must wear protective gloves, eyewear, and lab coats to avoid skin contact. The compound should be stored at -20°C for long-term stability (1–2 years) or -4°C for short-term use (1–2 weeks). Waste must be segregated and disposed of via certified biological waste management services to prevent environmental contamination . In case of accidental inhalation, move the individual to fresh air and seek immediate medical assistance, referencing the compound’s safety data sheet (SDS) .
Q. How is this compound synthesized, and what are its key structural modifications compared to natural nucleosides?
- Methodological Answer : The synthesis involves replacing the 3'-hydroxyl group of adenosine with a hydrogen atom (dideoxy modification) and substituting the nitrogen at the 7-position of the purine ring with a carbon (7-deaza modification). This alters hydrogen-bonding capacity, critical for probing polymerase fidelity. Reaction steps include phosphorylation of dideoxyadenosine intermediates under controlled pH and temperature to prevent degradation .
Q. What analytical techniques are recommended for verifying the purity and stability of this compound?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for assessing purity (>95% for 7-Deaza-dGTP). Stability studies should monitor degradation under varying pH (acidic conditions accelerate breakdown) and temperatures using mass spectrometry (LC-MS) for structural confirmation .
Advanced Research Questions
Q. How does this compound influence DNA polymerase fidelity and Hoogsteen base-pairing dynamics?
- Methodological Answer : The 7-deaza modification removes a nitrogen critical for Watson-Crick bonding, forcing polymerases like E. coli DNA Pol I to rely on Hoogsteen interactions. Experimental designs involve comparing incorporation rates of 7-Deaza-dATP versus natural dATP using primer extension assays. Kinetic parameters (, ) are quantified via stopped-flow spectroscopy, revealing reduced incorporation efficiency due to altered hydrogen bonding .
Q. What experimental strategies resolve contradictions in antiviral efficacy data for this compound analogs?
- Methodological Answer : Discrepancies in viral inhibition (e.g., against tick-borne encephalitis virus) may arise from cell-type-specific uptake or metabolic activation. Researchers should:
- Compare cytotoxicity profiles (e.g., LDH release assays) across models (e.g., organotypic brain slices vs. immortalized cell lines) .
- Use isotopically labeled analogs (e.g., -7-Deaza-dA) to track intracellular phosphorylation and incorporation into viral RNA via LC-MS/MS .
Q. How can this compound be employed to study reverse transcriptase (RT) resistance mechanisms?
- Methodological Answer : Serial passage of HIV-1 in the presence of sublethal 7-Deaza-dATP doses selects for RT mutants. Mutational hotspots are identified via next-gen sequencing of viral quasispecies. Structural insights are validated using X-ray crystallography of RT–7-Deaza-dATP complexes to map steric clashes or altered active-site interactions .
Q. What role does this compound play in improving sequencing read accuracy in high-GC regions?
- Methodological Answer : The 7-deaza modification reduces secondary structures in GC-rich DNA by disrupting Hoogsteen interactions. Protocols for Sanger sequencing recommend replacing dGTP with 7-Deaza-dGTP (10 mM) in reaction mixes. Electropherogram analysis shows enhanced peak resolution and reduced compressions .
Properties
IUPAC Name |
[(2S,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)oxolan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2/c12-10-8-3-4-15(11(8)14-6-13-10)9-2-1-7(5-16)17-9/h3-4,6-7,9,16H,1-2,5H2,(H2,12,13,14)/t7-,9+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMONOBVOMFRFGW-IONNQARKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1CO)N2C=CC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](O[C@@H]1CO)N2C=CC3=C(N=CN=C32)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70193635 | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40627-30-3 | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0040627303 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 7-Deaza-2',3'-dideoxyadenosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70193635 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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